molecular formula C10H12N4OS B2377141 1-(3-aminophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol CAS No. 1247560-95-7

1-(3-aminophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol

Cat. No.: B2377141
CAS No.: 1247560-95-7
M. Wt: 236.29
InChI Key: GHFILKGTISDLAO-UHFFFAOYSA-N
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Description

1-(3-aminophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol is a compound that features a unique combination of an aminophenyl group and a triazolylsulfanyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-aminophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The triazole ring is then functionalized with a sulfanyl group using thiol reagents in the presence of a base.

    Coupling with Aminophenyl Group: The aminophenyl group is introduced through a nucleophilic substitution reaction, where the amino group reacts with a suitable electrophile.

    Formation of the Ethanol Backbone:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-aminophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The triazole ring can be reduced under hydrogenation conditions to form a dihydrotriazole derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted aminophenyl derivatives.

Scientific Research Applications

1-(3-aminophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-aminophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The triazole ring and aminophenyl group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

    1-(3-aminophenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)ethanol: Similar structure but with a different triazole isomer.

    1-(3-aminophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol: Another isomer with the triazole ring attached at a different position.

    1-(4-aminophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol: Similar compound with the amino group in the para position.

Uniqueness: 1-(3-aminophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol is unique due to the specific positioning of the amino group and the triazole ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to its isomers and analogs.

Properties

IUPAC Name

1-(3-aminophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c11-8-3-1-2-7(4-8)9(15)5-16-10-12-6-13-14-10/h1-4,6,9,15H,5,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFILKGTISDLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(CSC2=NC=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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